molecular formula C14H22N4O B2592915 3-methyl-N-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)butanamide CAS No. 1797251-86-5

3-methyl-N-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)butanamide

Cat. No. B2592915
CAS RN: 1797251-86-5
M. Wt: 262.357
InChI Key: XEASWDFODOWPMC-UHFFFAOYSA-N
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Description

“3-methyl-N-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)butanamide” is a compound that contains a pyrrolidine ring, which is a five-membered nitrogen heterocycle . This saturated scaffold is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .


Synthesis Analysis

The synthesis of such compounds often involves ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . The stereogenicity of carbons in the pyrrolidine ring is a significant feature, and the different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a pyrrolidine ring and a pyrimidin-4-yl group . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .


Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be influenced by the pyrrolidine ring and the pyrimidin-4-yl group . The reactions may involve the formation or functionalization of these groups .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are likely to be influenced by its molecular structure, particularly the pyrrolidine ring and the pyrimidin-4-yl group . These groups can affect properties such as solubility, stability, and reactivity .

Scientific Research Applications

Antitumor Activity

The pyrrolidine ring is often used in compounds for the treatment of human diseases due to its ability to efficiently explore the pharmacophore space. The compound has been evaluated for its antitumor activity against human malignant melanoma cells (A375) using the standard MTT assay in vitro . This highlights its potential use in developing treatments for cancer.

Drug Design and Stereochemistry

Due to the stereogenicity of carbons in the pyrrolidine ring, different stereoisomers and spatial orientations of substituents can lead to a different biological profile of drug candidates. This compound’s structure allows for the exploration of different binding modes to enantioselective proteins, which is crucial in the design of new drugs with varied biological profiles .

Antibacterial Properties

Structure-activity relationship (SAR) investigations have shown that the N’-substituents in pyrrolidine derivatives can influence antibacterial activity. This suggests that the compound could be modified to enhance its antibacterial properties for use in treating bacterial infections .

Influence on Biological Activity

The non-planarity of the pyrrolidine ring, a phenomenon called “pseudorotation,” contributes to the three-dimensional coverage of the molecule. This feature can significantly influence the biological activity of the compound, including its interaction with biological targets .

Treatment of Human Diseases

The pyrrolidine scaffold is widely used to obtain compounds for the treatment of human diseases . Its saturated nature allows for greater structural diversity, which is beneficial in developing clinically active drugs .

Modifying Physicochemical Parameters

Introducing heteroatomic fragments like pyrrolidine into molecules is a strategic choice in drug discovery. It helps in modifying physicochemical parameters to achieve the best ADME/Tox results for drug candidates, which is essential for the successful development of new medications .

Mechanism of Action

The mechanism of action of this compound is likely to be influenced by its molecular structure. The pyrrolidine ring and the pyrimidin-4-yl group can interact with biological targets in specific ways, leading to different biological effects .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties, as well as its biological activity . It’s important to handle such compounds with care and follow appropriate safety protocols .

Future Directions

The future directions in the research and development of this compound could involve the design of new pyrrolidine compounds with different biological profiles . This could be achieved by varying the substituents on the pyrrolidine ring and the pyrimidin-4-yl group .

properties

IUPAC Name

3-methyl-N-[(2-pyrrolidin-1-ylpyrimidin-4-yl)methyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N4O/c1-11(2)9-13(19)16-10-12-5-6-15-14(17-12)18-7-3-4-8-18/h5-6,11H,3-4,7-10H2,1-2H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEASWDFODOWPMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)NCC1=NC(=NC=C1)N2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-methyl-N-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)butanamide

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